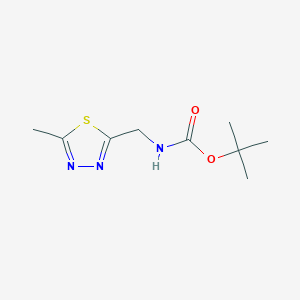
Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C9H15N3O2S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS: 388630-69-1) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological effects.
- IUPAC Name : tert-butyl methyl(5-methyl-1,3,4-thiadiazol-2-yl)carbamate
- Molecular Formula : C9H15N3O2S
- Molecular Weight : 229.3 g/mol
- Purity : 95% .
Synthesis and Structure
The compound is synthesized through the reaction of tert-butyl carbamate with 5-methyl-1,3,4-thiadiazole derivatives. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole moiety enhances the compound's interaction with biological targets .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of substituents on the thiadiazole ring can enhance this activity .
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16–31.25 μg/mL |
| This compound | E. coli | Moderate activity |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. The activity is often linked to their ability to induce apoptosis and inhibit cell proliferation .
| Cell Line | IC50 (ng/μL) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 50 ± 5 | |
| A549 (Lung Cancer) | 40 ± 3 | |
| HeLa (Cervical Cancer) | 30 ± 2 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. SAR studies have shown that variations in substituents on the thiadiazole ring can significantly alter antimicrobial and anticancer efficacy. For example:
- Adding electron-withdrawing groups generally enhances antibacterial activity.
- Alkyl substitutions may improve lipophilicity and cellular uptake.
Case Studies
- Antimicrobial Screening : A study evaluated several thiadiazole derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that compounds with a methyl group at the C-5 position exhibited superior activity against Gram-positive bacteria compared to their counterparts without this substitution .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound showed significant cytotoxicity at low concentrations. These findings suggest potential for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6-11-12-7(15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWMQNYLRZKODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














